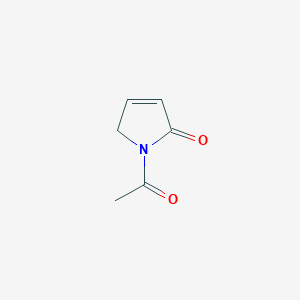

1-Acetyl-1H-pyrrol-2(5H)-one

Description

Significance of 2(5H)-Pyrrolinone and Dihydro-2H-pyrrol-2-one Systems in Heterocyclic Chemistry

The 2(5H)-pyrrolinone and its partially saturated analogue, dihydro-2H-pyrrol-2-one, are considered privileged scaffolds in chemical and pharmaceutical research. researchgate.net Their significance stems from their presence at the core of numerous naturally occurring molecules and synthetic compounds that exhibit potent biological activities. nih.govacs.orgresearchgate.net The dihydro-2H-pyrrol-2-one scaffold, in particular, is noted for its high bioavailability, making it a desirable component in the design of new therapeutic agents. researchgate.net

These heterocyclic systems are integral to a variety of natural products with demonstrated medicinal value. nih.govacs.org For instance, the 5-hydroxy-1,5-dihydro-1H-pyrrol-2-one core is found in:

Oteromycin , a fungal metabolite that acts as an antagonist of the endothelin receptor. nih.govacs.org

(-)-Leuconolam , a microbial metabolite with notable anti-inflammatory and antitumor properties. nih.govacs.org

Ianthellidones , which are isolated from marine sponges of the Ianthella genus and show promising anticancer activity. nih.govacs.org

Myceliothermophins , which are effective antimicrobial agents. nih.govacs.org

Furthermore, the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (HDP) motif is recognized as a valuable scaffold in drug discovery, forming the basis for inhibitors of p53–MDM2 protein-protein interaction, HIV integrase inhibitors, and antibacterial agents. mdpi.com The versatility of the pyrrolinone ring allows it to serve as a crucial building block in synthetic organic chemistry, providing a foundation for the construction of more complex molecules, including the total synthesis of natural products like lucilactaene. nih.govacs.org

Overview of the 1-Acetyl-1H-pyrrol-2(5H)-one Structural Motif and Related Derivatives

The compound this compound (CAS 65758-34-1) belongs to the family of N-substituted pyrrolinones. bldpharm.com Its core structure consists of a five-membered unsaturated lactam (a cyclic amide) ring, which contains a double bond between carbons 3 and 4. The defining feature is the acetyl group (CH₃CO) attached to the nitrogen atom at position 1 of the pyrrolinone ring. This N-acetylation significantly influences the electronic properties and reactivity of the heterocyclic system.

This specific structural motif is part of a larger class of pyrrolinone derivatives that are subjects of extensive research. Related structures include:

N-acetylmaleimide (1-acetyl-1H-pyrrole-2,5-dione) : This derivative features a second carbonyl group at position 5, making it a dione. nih.gov

2-Acetylpyrrole : An aromatic analogue where the pyrrole (B145914) ring is fully unsaturated and the acetyl group is attached to a carbon atom (C2) instead of the nitrogen. nist.govcymitquimica.com

N-Acetylpyrrole : An aromatic pyrrole with the acetyl group on the nitrogen atom. nih.gov

Substituted 3-pyrrolin-2-ones : These compounds often serve as key intermediates in medicinal chemistry and have shown a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.org

The reactivity and synthetic potential of this compound are dictated by the interplay between the electron-withdrawing acetyl group and the enamide functionality within the pyrrolinone ring.

Historical Context and Evolution of Synthetic Approaches to Pyrrolinone Derivatives

The synthesis of pyrrolinone and related pyrrole derivatives has a rich history, with a continuous evolution of methods aimed at improving efficiency, selectivity, and substrate scope. Historically, classical name reactions like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, have been fundamental in constructing the pyrrole ring. organic-chemistry.org

Over the past decades, synthetic strategies have diversified significantly. The development of multicomponent reactions (MCRs) has become a powerful tool, allowing the assembly of complex pyrrolinone structures from three or more starting materials in a single step, which is valued for its atom economy and efficiency. rsc.orgorgchemres.org

Modern synthetic chemistry has also seen the advent of a wide array of catalytic systems to facilitate the construction of these heterocycles. researchgate.net These include:

Homogeneous and Heterogeneous Catalysis : A variety of transition metals, including palladium, ruthenium, copper, and iron, are used to catalyze different types of cyclization and coupling reactions to form the pyrrolinone core. researchgate.netorganic-chemistry.org

Organocatalysis : The use of small organic molecules as catalysts has provided new pathways for the asymmetric synthesis of chiral pyrrolinone derivatives.

Green Chemistry Approaches : More recently, there has been a focus on developing environmentally benign synthetic methods. This includes the use of green catalysts like citric acid and alternative energy sources such as ultrasound irradiation to promote reactions, often leading to shorter reaction times, cleaner profiles, and higher yields. rsc.orgrsc.org

Specific strategies for synthesizing substituted 2(5H)-pyrrolinones include the oxidation of corresponding pyrrolinones, the selective reduction of maleimides, ceric ammonium (B1175870) nitrate (B79036) (CAN) mediated oxidative cyclization of enamides, and various tandem or cascade reactions that form the ring system in a highly efficient manner. nih.govacs.org This evolution from classical condensation reactions to sophisticated, catalyzed, and environmentally friendly multicomponent strategies highlights the enduring importance of the pyrrolinone scaffold in chemical research. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

65758-34-1 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-acetyl-2H-pyrrol-5-one |

InChI |

InChI=1S/C6H7NO2/c1-5(8)7-4-2-3-6(7)9/h2-3H,4H2,1H3 |

InChI Key |

PQUPKKFWYHMOLP-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CC=CC1=O |

Canonical SMILES |

CC(=O)N1CC=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetyl 1h Pyrrol 2 5h One and Its Analogues

Direct Synthetic Routes to 1-Acetyl-1H-pyrrol-2(5H)-one

Detailed methodologies for the direct synthesis of this compound, specifically through the esterification of acetic acid or dedicated industrial processes, are not extensively documented in publicly available scientific literature. However, research into related isomers, such as 4-acetyl-1-alkyl-1H-pyrrol-2(5H)-ones, provides insight into the construction of the acetylated pyrrolone core. One such method involves the reaction of Z-ethyl 3-bromomethyl-4-oxopent-2-enoate with primary amines, which proceeds through successive nucleophilic substitutions and a subsequent 5-exo-trig cyclization to yield the 4-acetyl isomer in good yields. figshare.com

Esterification of Acetic Acid with 1-Acetyl-5-oxo-3-pyrroline-2-ol

Specific protocols detailing the esterification of acetic acid with 1-acetyl-5-oxo-3-pyrroline-2-ol to yield this compound could not be retrieved from the available search results.

Industrial Production Methods and Catalytic Considerations

Information regarding specific industrial-scale production methods or catalytic strategies for the synthesis of this compound is not detailed in the surveyed literature.

Approaches to 5-Hydroxy-1H-pyrrol-2(5H)-one Derivatives

The 5-hydroxy-1H-pyrrol-2(5H)-one moiety is a crucial structural unit found in natural products with potential anticancer and antimicrobial activities. figshare.com Consequently, various synthetic strategies have been developed to access these important derivatives.

Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylides with Ketones

A modern, efficient approach to synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones involves a base-induced tandem reaction. figshare.com This method utilizes stable sulfonium (B1226848) salts, which are treated with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to generate a sulfur ylide in situ. figshare.com This reactive intermediate then undergoes an intramolecular cyclization with a ketone functional group within the same molecule. figshare.com The reaction is notable for proceeding under mild conditions and without the need for a transition metal catalyst, offering a straightforward, one-pot operation. figshare.com

The general procedure involves adding distilled DBU dropwise to a solution of a vinyl sulfonium salt in an anhydrous solvent like acetonitrile (B52724) at 0 °C under a nitrogen atmosphere. figshare.com The reaction is typically rapid, stirring for only 10–15 minutes before being quenched. figshare.com

1,3-Hydroxy Rearrangement Strategies

Following the initial intramolecular cyclization of the sulfur ylide, the resulting intermediate undergoes a 1,3-hydroxy rearrangement to yield the final, stable 5-hydroxy-1H-pyrrol-2(5H)-one product. figshare.com This rearrangement is a key step in the tandem sequence, leading to the desired heterocyclic scaffold in excellent yields. figshare.com This combined cyclization and rearrangement sequence provides a powerful method for accessing these derivatives from readily available starting materials. figshare.com

The table below summarizes the outcomes of this tandem cyclization/rearrangement strategy for various substrates.

Table 1: Synthesis of 5-Hydroxy-1H-pyrrol-2(5H)-one Derivatives via Tandem Cyclization and Rearrangement Data derived from a study on base-induced cyclization of sulfur ylides. figshare.com

| Starting Sulfonium Salt Substituent (R¹) | Starting Ketone Substituent (R²) | Product | Yield (%) |

| Phenyl | Phenyl | 5-hydroxy-1,5-diphenyl-3-(phenylsulfonyl)-1H-pyrrol-2(5H)-one | 92 |

| 4-Methylphenyl | Phenyl | 5-hydroxy-5-phenyl-1-(p-tolyl)-3-(phenylsulfonyl)-1H-pyrrol-2(5H)-one | 89 |

| 4-Methoxyphenyl | Phenyl | 5-hydroxy-1-(4-methoxyphenyl)-5-phenyl-3-(phenylsulfonyl)-1H-pyrrol-2(5H)-one | 94 |

| 4-Chlorophenyl | Phenyl | 1-(4-chlorophenyl)-5-hydroxy-5-phenyl-3-(phenylsulfonyl)-1H-pyrrol-2(5H)-one | 86 |

| Phenyl | 4-Methylphenyl | 5-hydroxy-1-phenyl-5-(p-tolyl)-3-(phenylsulfonyl)-1H-pyrrol-2(5H)-one | 91 |

| Phenyl | 4-Methoxyphenyl | 5-hydroxy-5-(4-methoxyphenyl)-1-phenyl-3-(phenylsulfonyl)-1H-pyrrol-2(5H)-one | 95 |

| Phenyl | 4-Chlorophenyl | 5-(4-chlorophenyl)-5-hydroxy-1-phenyl-3-(phenylsulfonyl)-1H-pyrrol-2(5H)-one | 88 |

| Phenyl | Methyl | 5-hydroxy-5-methyl-1-phenyl-3-(phenylsulfonyl)-1H-pyrrol-2(5H)-one | 82 |

Condensation of α,β-Diketones and Acetamides

One of the primary and more traditional approaches for constructing the 5-hydroxy-1H-pyrrol-2(5H)-one core is the condensation reaction between α,β-diketones and acetamides. figshare.comresearchgate.netbeilstein-journals.org This method is among several established strategies for synthesizing this class of compounds. figshare.comresearchgate.netbeilstein-journals.org While effective, many of the older reported methods can be limited by disadvantages such as poor chemical yield, low regioselectivity, or a restricted substrate scope, which has prompted the development of the newer methodologies described above. beilstein-journals.org

Other established routes to this scaffold include the selective reduction of maleimides followed by the addition of an organometallic reagent, and the oxidation of pyrrolinones. figshare.combeilstein-journals.org

Selective Reduction and Organometallic Reagent Addition to Maleimides

A prominent strategy for the synthesis of 5-hydroxy-pyrrolinone derivatives involves a two-step sequence starting from readily available maleimides. This method hinges on the selective reduction of one of the carbonyl groups of the maleimide (B117702) ring, followed by the addition of an organometallic reagent to the remaining carbonyl. nih.govresearchgate.netacs.org

The regioselective reduction of one carbonyl group in N-substituted maleimides or their derivatives, such as citraconimides, can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netrsc.org This reduction yields a hydroxylactam intermediate. For instance, the NaBH₄ reduction of citraconimide (B94617) derivatives has been shown to regioselectively produce 5-hydroxy-4-methyl-1,5-dihydropyrrol-2-ones. researchgate.net The choice of reducing agent and reaction conditions can influence the regioselectivity of the reduction. For example, using NaBH₄–CeCl₃ or diisobutylaluminium hydride (DIBAL-H) can lead to the formation of the isomeric 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-ones. researchgate.net

Following the selective reduction, the resulting hydroxylactam can be treated with an organometallic reagent, such as a Grignard reagent (RMgX) or an organolithium reagent (RLi). These powerful nucleophiles add to the remaining carbonyl group, leading to the formation of a diol intermediate which, upon dehydration, can yield the desired pyrrolinone analogue. nih.govmdpi.com The addition of Grignard reagents to N-acylpyrazinium salts has been shown to be a regioselective process, affording substituted 1,2-dihydropyrazines, which highlights the controlled reactivity of these organometallic species with cyclic imide-like structures. nih.gov

| Starting Material | Reducing Agent | Intermediate | Organometallic Reagent | Final Product Type |

| N-Substituted Maleimide | NaBH₄ | 5-Hydroxy-pyrrolin-2-one | Grignard Reagent (RMgX) | 5-Alkyl/Aryl-5-hydroxy-pyrrolin-2-one |

| Citraconimide | NaBH₄ | 5-Hydroxy-4-methyl-pyrrolin-2-one | Organolithium Reagent (RLi) | 5-Alkyl/Aryl-5-hydroxy-4-methyl-pyrrolin-2-one |

| Citraconimide | NaBH₄–CeCl₃ or DIBAL-H | 5-Hydroxy-3-methyl-pyrrolin-2-one | Grignard Reagent (RMgX) | 5-Alkyl/Aryl-5-hydroxy-3-methyl-pyrrolin-2-one |

This table provides a general overview of the synthetic approach. Specific substrates and reaction conditions will influence the final products.

Oxidation of Pyrrolinones

The oxidation of pyrrolinone precursors represents another avenue for the synthesis of functionalized analogues. nih.govacs.org While direct oxidation to introduce an acetyl group at a specific position on the pyrrolinone ring is not a commonly cited method, the oxidation of related saturated lactam systems provides insight into the potential reactivity of the pyrrolinone core. For instance, the oxidation of N-acyl-pyrrolidines using iron(II)-hydrogen peroxide or an iron complex with molecular oxygen has been shown to yield the corresponding pyrrolidin-2-ones (lactams). researchgate.net This suggests that the carbon atoms adjacent to the nitrogen in the lactam ring are susceptible to oxidation.

To introduce an acetyl group, a more targeted approach would likely be necessary. This could potentially involve the oxidation of a precursor with an ethyl or hydroxyethyl (B10761427) substituent at the desired position on the pyrrolinone ring. Alternatively, methods such as the α-acetoxylation of the corresponding N-acetyl-gamma-lactam enolate could be envisioned, followed by further manipulation to yield the desired acetyl-pyrrolinone. However, direct and selective oxidation of a pyrrolinone to an acetyl-pyrrolinone is a challenging transformation that requires specific reagents and conditions to control the site of oxidation.

Reactions of Chalcones with Isonitriles

The reaction between chalcones and isonitriles, particularly tosylmethyl isocyanide (TosMIC), provides a powerful and direct route to highly substituted pyrrole (B145914) and pyrrolinone derivatives. nih.govacs.org This reaction, often referred to as the Van Leusen pyrrole synthesis, is a [3+2] cycloaddition reaction where the TosMIC acts as a three-atom component. mdpi.comresearchgate.net

Chalcones, which are α,β-unsaturated ketones, serve as the electron-deficient alkene component in this cycloaddition. rsc.orgnih.govekb.egsphinxsai.comresearchgate.net The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of TosMIC to generate a nucleophilic species. This nucleophile then adds to the β-carbon of the chalcone (B49325) in a Michael-type addition. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the pyrrole ring. mdpi.comnih.gov The reaction is versatile and tolerates a wide range of substituents on both the chalcone and the isocyanide, allowing for the synthesis of a diverse library of pyrrole derivatives. mdpi.comorganic-chemistry.org

| Chalcone Reactant | Isonitrile Reactant | Base | Product Type |

| 1,3-Diaryl-2-propen-1-one | Tosylmethyl isocyanide (TosMIC) | K₂CO₃, NaH, or DBU | 3-Aroyl-4-aryl-1H-pyrrole |

| Heteroaryl chalcone | Tosylmethyl isocyanide (TosMIC) | KOH | 3-Aroyl-4-heteroaryl-1H-pyrrole |

This table illustrates the general reactants and products of the Van Leusen pyrrole synthesis using chalcones.

Palladium(0)-Catalyzed Coupling of 2,3-Allenamides and Aryl Iodides

Palladium-catalyzed reactions have emerged as a powerful tool for the construction of complex heterocyclic systems. The coupling of 2,3-allenamides with aryl iodides in the presence of a palladium(0) catalyst offers an efficient route to substituted pyrrolinones and related γ-lactam structures. nih.govacs.org

This transformation typically proceeds through a cascade of elementary steps involving the palladium catalyst. The reaction is initiated by the oxidative addition of the aryl iodide to the Pd(0) complex, forming an arylpalladium(II) species. This is followed by the insertion of the allene (B1206475) moiety of the 2,3-allenamide into the aryl-palladium bond. The resulting intermediate can then undergo an intramolecular nucleophilic attack of the amide nitrogen onto the palladium-bound carbon, leading to the formation of the five-membered lactam ring. organic-chemistry.orgnih.govacs.org Subsequent reductive elimination regenerates the Pd(0) catalyst and releases the final pyrrolinone product. This methodology allows for the introduction of a wide variety of aryl groups at a specific position of the pyrrolinone ring, depending on the starting aryl iodide. acs.orgdocumentsdelivered.comnih.govorganic-chemistry.org

Ceric Ammonium (B1175870) Nitrate (B79036) Mediated Oxidative 5-Endocyclization of Enamides

Ceric ammonium nitrate (CAN) is a versatile one-electron oxidizing agent that can mediate the oxidative cyclization of enamides to form γ-lactams, including pyrrolinone derivatives. nih.govacs.orgnih.gov This method is particularly useful for the construction of the pyrrolinone ring through a 5-endo cyclization pathway.

The reaction is believed to proceed through a radical-polar crossover mechanism. The CAN initiates the reaction by oxidizing the enamide to a radical cation. This is followed by a 5-endo-trig cyclization to form a five-membered ring radical intermediate. Further oxidation of this radical by another equivalent of CAN generates a stabilized cation, which can then be trapped by a nucleophile, such as the solvent (e.g., water or an alcohol), to afford a functionalized γ-lactam. nih.gov This methodology has been successfully applied to the synthesis of the basic heterocyclic core of several natural products. nih.gov

| Enamide Substrate | Oxidant | Solvent/Nucleophile | Product Type |

| β-Enamide ester | Ceric Ammonium Nitrate (CAN) | Methanol | 5-Alkoxy-γ-lactam |

| β-Enamide ester | Ceric Ammonium Nitrate (CAN) | Water | 5-Hydroxy-γ-lactam |

This table summarizes the key components and resulting products of the CAN-mediated oxidative cyclization of enamides.

Synthesis of 1H-Pyrrole-2,5-dione Derivatives with Acetyl Substituents

The synthesis of 1H-pyrrole-2,5-dione (maleimide) derivatives bearing acetyl substituents is of interest due to the potential for these compounds to serve as versatile building blocks in medicinal chemistry and materials science. Various synthetic approaches can be envisioned, with one notable method involving the reaction of substituted amidrazones with maleic anhydride (B1165640) derivatives.

Reactions of N3-Substituted Amidrazones with 2,3-Dimethylmaleic Anhydride

A specific and efficient method for the synthesis of N-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. nih.gov Amidrazones are a class of compounds containing both an amino and a hydrazono group attached to the same carbon atom.

The reaction proceeds via a condensation mechanism. The nucleophilic amino group of the amidrazone attacks one of the carbonyl carbons of the 2,3-dimethylmaleic anhydride, leading to the opening of the anhydride ring to form an intermediate amic acid. Subsequent intramolecular cyclization through the elimination of water results in the formation of the stable five-membered maleimide ring. This method allows for the introduction of a variety of substituents at the N1 position of the pyrrole-2,5-dione, depending on the R group of the starting N3-substituted amidrazone. nih.gov

| N3-Substituted Amidrazone | Anhydride | Product |

| N3-Aryl amidrazone | 2,3-Dimethylmaleic anhydride | N-(Aryl-amidrazono)-3,4-dimethylmaleimide |

| N3-Alkyl amidrazone | 2,3-Dimethylmaleic anhydride | N-(Alkyl-amidrazono)-3,4-dimethylmaleimide |

This table outlines the reactants and the general structure of the products from the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride.

Reaction of 4'-Aminochalcones with 3,4-Dichlorofuran-2,5-dione

A notable method for the synthesis of N-arylpyrrolinone derivatives involves the reaction of 4'-aminochalcones with 3,4-dichlorofuran-2,5-dione (3,4-dichloromaleic anhydride). This reaction proceeds through a multi-step sequence initiated by the nucleophilic attack of the amino group of the chalcone onto one of the carbonyl carbons of the anhydride. This is followed by a cyclization-dehydration cascade to form an N-substituted 3,4-dichloromaleimide.

The general reaction scheme involves the condensation of a 4'-aminoacetophenone (B505616) with a substituted aromatic aldehyde to first form the 4'-aminochalcone. This chalcone is then reacted with 3,4-dichlorofuran-2,5-dione. The initial nucleophilic addition of the primary amine to the anhydride is followed by ring-closing to form a amic acid intermediate, which upon dehydration, yields the corresponding N-(4-chalconyl)-3,4-dichloromaleimide. While specific yields for the synthesis of this compound via this exact route are not extensively documented, the synthesis of various 4'-aminochalcones has been reported with the potential for further reaction. researchgate.net

A plausible mechanism for the formation of the maleimide ring is outlined below:

Nucleophilic attack of the amino group of the 4'-aminochalcone on a carbonyl carbon of 3,4-dichlorofuran-2,5-dione.

Ring opening of the anhydride to form a maleamic acid intermediate.

Intramolecular nucleophilic attack of the newly formed amide on the remaining carboxylic acid, followed by dehydration to yield the N-substituted dichloromaleimide.

This methodology provides a direct route to N-aryl-3,4-dichloropyrrole-2,5-diones, which are versatile precursors for a range of more complex heterocyclic structures.

Copper-Catalyzed Substitution Reactions for Substituted N-Methyl 3-Amino-Pyrrole-2,5-diones

Copper-catalyzed reactions have emerged as a powerful tool for the formation of C-N bonds, and this has been applied to the synthesis of N-substituted pyrrole-2,5-diones. Specifically, copper catalysts can be employed to facilitate the N-alkylation of 3-amino-1H-pyrrole-2,5-dione precursors.

While the direct copper-catalyzed N-methylation of 3-amino-1H-pyrrole-2,5-dione is a specific transformation, the broader context of copper-catalyzed N-arylation and N-alkylation of amides and related compounds provides a strong basis for this methodology. mdpi.comrsc.org For instance, the Goldberg reaction, a copper-catalyzed N-arylation of amides, has been significantly improved through the use of various ligands, allowing the reactions to proceed under milder conditions. mdpi.com

A representative reaction would involve a 3-amino-1H-pyrrole-2,5-dione derivative, a methylating agent (such as methyl iodide or dimethyl sulfate), and a copper catalyst, often in the presence of a suitable ligand and base. The proposed mechanism generally involves the formation of a copper-amide complex, followed by oxidative addition of the methylating agent to the copper center, and subsequent reductive elimination to yield the N-methylated product.

The efficiency of these reactions is highly dependent on the choice of the copper source (e.g., CuI, Cu(OAc)2), the ligand, the base, and the solvent. researchgate.netrsc.org The development of more efficient and versatile copper-based catalytic systems continues to be an active area of research, with the aim of expanding the substrate scope and improving reaction conditions for the synthesis of N-substituted pyrrolinones.

Catalytic Strategies in Pyrrolinone Synthesis

The synthesis of pyrrolinones has been significantly advanced by the development of various catalytic strategies. These approaches, employing acid, base, transition metal, organo-, and biocatalysts, offer improved efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Acid-Catalyzed Reactions (e.g., Trifluoroacetic Acid, Sulfuric Acid, Hydrochloric Acid, p-Toluenesulfonic Acid)

Acid catalysis plays a crucial role in several synthetic routes to pyrrolinones, often facilitating cyclization and dehydration steps.

Trifluoroacetic Acid (TFA): TFA is a strong organic acid that is frequently used to promote cyclization reactions in the synthesis of pyrrolinones and other heterocyclic compounds. researchgate.net Its high acidity and good solubility in organic solvents make it an effective catalyst for reactions that require protonation of carbonyl groups or other functional groups to facilitate intramolecular nucleophilic attack. For example, TFA can catalyze the dehydrative cyclization of γ-amino-β-hydroxy ketones to form pyrrolinones.

Sulfuric Acid (H₂SO₄) and Hydrochloric Acid (HCl): These strong mineral acids are also employed in pyrrolinone synthesis, typically for promoting condensation and cyclization reactions. For instance, the Paal-Knorr pyrrole synthesis, which can be adapted to produce pyrrolinones, often utilizes acidic conditions to catalyze the condensation of a 1,4-dicarbonyl compound with a primary amine.

p-Toluenesulfonic Acid (p-TsOH): This solid, non-volatile organic acid is a versatile and widely used catalyst in organic synthesis. researchgate.netbeilstein-journals.orgnih.gov It is particularly effective in promoting dehydrative cyclizations to form pyrrolinones from linear precursors. researchgate.net Its ease of handling and removal from reaction mixtures makes it a practical choice for both laboratory and industrial-scale synthesis.

| Catalyst | Role in Pyrrolinone Synthesis |

| Trifluoroacetic Acid (TFA) | Promotes cyclization and dehydration. |

| Sulfuric Acid (H₂SO₄) | Catalyzes condensation and cyclization. |

| Hydrochloric Acid (HCl) | Used for condensation and cyclization reactions. |

| p-Toluenesulfonic Acid (p-TsOH) | Effective for dehydrative cyclizations. |

Base-Catalyzed Transformations (e.g., DBU, KOH)

Base catalysis is another important strategy for the synthesis of pyrrolinones, often employed in reactions involving enolate formation and subsequent cyclization.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered amidine base that is highly effective in promoting a variety of organic transformations, including the synthesis of pyrrolinones. mdpi.comnih.gov It is particularly useful for facilitating intramolecular cyclizations of γ-haloamides or related substrates, where it acts as a base to deprotonate the amide nitrogen, initiating a nucleophilic attack to form the pyrrolinone ring.

Potassium Hydroxide (KOH): As a strong inorganic base, KOH can be used to catalyze the synthesis of pyrrolinones through various mechanisms. For example, it can promote the intramolecular cyclization of γ-amino esters or the condensation of α,β-unsaturated esters with primary amines followed by cyclization.

Transition Metal Catalysis (e.g., Pd(0), Cu, Mn(III), Ru, Fe)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrrolinones, by enabling novel bond formations and reaction pathways.

Palladium(0) (Pd(0)): Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, have been adapted for the synthesis of substituted pyrrolinones. beilstein-journals.org For instance, intramolecular Heck reactions of N-allyl-α,β-unsaturated amides can lead to the formation of exocyclic double bonds on the pyrrolinone ring.

Copper (Cu): As mentioned previously, copper catalysts are widely used for C-N bond formation in the synthesis of N-substituted pyrrolinones.

Manganese(III) (Mn(III)): Manganese(III) acetate (B1210297) is a one-electron oxidant that can initiate radical cyclizations to form pyrrolinone rings. This method is particularly useful for the synthesis of highly substituted pyrrolinones from acyclic precursors containing double or triple bonds.

Ruthenium (Ru): Ruthenium catalysts have been employed in various transformations leading to pyrrolinone derivatives. For example, Ru-catalyzed cyclization of γ-amino alcohols can yield pyrrolinones.

Iron (Fe): Iron catalysts, being abundant and environmentally benign, are increasingly used in organic synthesis. researchgate.net Iron-catalyzed cyclization reactions of unsaturated amides or related substrates offer a cost-effective and sustainable approach to pyrrolinone synthesis.

| Metal Catalyst | Synthetic Application in Pyrrolinone Synthesis |

| Palladium(0) | Intramolecular Heck reactions, cross-coupling. |

| Copper | N-alkylation and N-arylation of pyrrolinone precursors. |

| Manganese(III) | Radical cyclizations to form the pyrrolinone ring. |

| Ruthenium | Cyclization of amino alcohols and related substrates. |

| Iron | Catalytic cyclization of unsaturated amides. |

Organocatalysis and Biocatalysis

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis for the synthesis of pyrrolinones.

Organocatalysis: Chiral small organic molecules can be used to catalyze the enantioselective synthesis of pyrrolinones. L-proline and its derivatives are prominent examples of organocatalysts that can promote Michael additions and aldol (B89426) reactions, which can be key steps in the construction of the pyrrolinone ring with high stereocontrol. researchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to the synthesis of pyrrolinones. For instance, transaminases can be used for the asymmetric amination of keto acids, which can then be cyclized to form chiral pyrrolinones. Other enzymes, such as lipases and oxidases, have also been explored for their potential in synthesizing pyrrolinone derivatives. The use of whole-cell biocatalysts is also a promising strategy for the sustainable production of these valuable compounds.

Enzymatic Kinetic Resolution and Asymmetric Transformations using Lipases (e.g., Candida antarctica Lipase (B570770) B)

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for obtaining such chiral molecules, offering high selectivity under mild reaction conditions. researchgate.net Lipases, particularly Candida antarctica Lipase B (CALB), are frequently employed for these transformations due to their broad substrate scope and exceptional stereoselectivity. acs.orgnih.gov

CALB, a monomeric protein from the α/β-hydrolase fold family, is recognized for its stability and efficiency in catalyzing reactions like hydrolysis and esterification. frontiersin.org It has been successfully used for the enantioselective transformations of a variety of substrates, including cyclic and acyclic secondary alcohols. acs.org In the context of pyrrolinone synthesis, CALB is instrumental in preparing chiral 5-(acyloxy)pyrrolinones, which serve as valuable building blocks. acs.org

The process can be tailored to yield either enantiomer by strategically switching between transesterification (for kinetic resolution) and esterification (for asymmetric transformation) procedures. acs.org For instance, the kinetic resolution of racemic acetic acid 1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl ester can be achieved with high efficiency. rug.nl When this racemic mixture is treated with lipase from Candida antarctica in a hexane-butanol solvent system, the reaction proceeds to exactly 50% conversion, yielding the (+)-enantiomer with an enantiomeric excess (ee) greater than 99%. rug.nl The high enantiomeric ratio (E > 200) observed in these reactions underscores the remarkable stereoselectivity of CALB. acs.org This selectivity is attributed to the enzyme's active site, which contains a Ser-His-Asp catalytic triad (B1167595) that preferentially accommodates one enantiomer over the other. acs.org

| Enzyme | Substrate | Reaction Type | Key Findings |

| Candida antarctica Lipase B (CALB) | Racemic Acetic acid 1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl ester | Kinetic Resolution (Transesterification) | Achieved >99% ee for the (+)-enantiomer at 50% conversion. rug.nl |

| Candida antarctica Lipase B (CALB) | Various 5-(acyloxy)pyrrolinones | Asymmetric Transformation (Esterification) | Synthesized N-acyl-5-(acyloxy)pyrrolinones with 100% yield and >99% ee. acs.org |

Enzyme-Catalyzed Second-Order Asymmetric Transformations

A significant advancement over classical kinetic resolution is the enzyme-catalyzed second-order asymmetric transformation. This methodology overcomes the 50% theoretical yield limit of EKR by integrating an in situ racemization of the less reactive enantiomer. rug.nl This allows for a theoretical conversion of up to 100%, directing the entire racemic starting material into a single, highly enantiomerically enriched product. rug.nl

This technique has been effectively applied to pyrrolinone and furanone synthons. rug.nl For example, using immobilized lipase R from Penicillium roqueforti, 5-hydroxy-5H-furan-2-one can be acylated with vinyl acetate. rug.nl During the reaction, the unreactive enantiomer of the starting material racemizes, enabling the reaction to proceed to 90% conversion while producing the corresponding ester with 100% ee. rug.nl This principle is even more effective for 5-(acyloxy)-2(5H)-pyrrolinones, showcasing the method's utility in generating these chiral heterocyclic scaffolds with high efficiency and stereochemical purity. rug.nl

| Transformation Type | Key Feature | Substrate Class | Theoretical Yield | Outcome Example |

| Second-Order Asymmetric Transformation | In situ racemization of the unreactive enantiomer. rug.nl | 5-(acyloxy)-2(5H)-pyrrolinones rug.nl | Up to 100% rug.nl | High conversion and high enantiomeric excess (>99% ee). acs.orgrug.nl |

Multicomponent Reactions for Pyrrolinone Scaffolds

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for synthesizing complex molecular architectures, such as the pyrrolinone and pyrrolidine (B122466) scaffolds. researchgate.netbohrium.com By combining three or more reagents in a single operation, MCRs minimize waste and reduce the number of synthetic steps compared to traditional linear syntheses. researchgate.netmdpi.com This approach is particularly valuable for creating libraries of structurally diverse compounds for drug discovery and materials science. bohrium.com

Various MCR methodologies have been developed to access pyrrole and pyrrolinone derivatives. bohrium.commdpi.com These often involve condensation reactions, the use of isonitriles, or 1,3-dipolar cycloadditions. bohrium.com For instance, a one-pot process has been developed where arylsulfonamides react with cyclopropane (B1198618) diesters under basic conditions to yield α-arylated pyrrolidinones. nih.govacs.org This cascade reaction involves a nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation. nih.govacs.org Such methods provide rapid, metal-free access to densely functionalized pyrrolinone structures from commercially available starting materials. nih.gov

Photochemical and Electrochemical Methods in Pyrrolinone Synthesis

In recent years, photochemical and electrochemical methods have gained prominence as powerful and sustainable alternatives for constructing heterocyclic compounds. researchgate.net These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh reagents or external oxidants. researchgate.netrsc.org

Photocatalysis has been employed to construct polysubstituted pyrrole architectures through [3+2] annulation strategies. researchgate.net These redox-neutral reactions can proceed under mild conditions, offering an efficient route to complex heterocyclic systems. Another approach involves using saturated heterocyclic ketones as aryl surrogates, which undergo desaturative coupling with amines under photochemical conditions to yield heteroaromatics. researchgate.net

Electrosynthesis provides another innovative pathway. An electro-reductive aryl-to-alkyl radical relay arylation of a remote C(sp³)–H bond via a 1,5-hydrogen atom transfer (HAT) process has been developed. researchgate.net More directly related to the pyrrolinone core, an electrochemical method for synthesizing phosphorylated azaspiro[4.5]dienones has been demonstrated. rsc.org This process involves a dearomative spirocyclization initiated by a radical, driven by ferrocenium (B1229745) cations, showcasing the potential of electrochemistry to create complex, sp³-rich scaffolds from simple aromatic precursors. rsc.org

Chemical Reactivity, Transformations, and Derivatization of 1 Acetyl 1h Pyrrol 2 5h One

General Reaction Types of the 1-Acetyl-1H-pyrrol-2(5H)-one Moiety

The reactivity of this compound is characterized by the independent and concerted reactions of its lactam and N-acetyl functionalities.

Oxidation Reactions

The oxidation of N-acyl pyrrolidones can lead to the formation of the corresponding pyrrolidin-2-ones. While specific studies on this compound are not extensively documented, related N-acyl-pyrrolidines have been shown to undergo oxidation to their respective lactams. For instance, reactions with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen can facilitate this transformation. The α,β-unsaturated nature of the pyrrolinone ring also presents a site for oxidative cleavage or epoxidation, depending on the reagents and reaction conditions employed.

A plausible oxidation reaction for a related saturated system is presented in the table below:

| Oxidizing System | Substrate | Product |

| Fe(II)-H₂O₂ | N-acyl-pyrrolidine | N-acyl-pyrrolidin-2-one |

Reduction Reactions

The reduction of this compound can occur at several sites: the endocyclic carbonyl group, the exocyclic acetyl carbonyl group, and the carbon-carbon double bond. The selectivity of the reduction is highly dependent on the choice of reducing agent.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the lactam and the acetyl carbonyl groups to the corresponding amine and ethyl functionalities, respectively. masterorganicchemistry.comresearchgate.net In some cases, the lactam ring may undergo reductive cleavage.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally selective for the reduction of ketones and aldehydes over amides and esters. youtube.commasterorganicchemistry.com Therefore, NaBH₄ would be expected to preferentially reduce the acetyl carbonyl group to a hydroxyethyl (B10761427) group, leaving the lactam ring intact. The double bond within the pyrrolinone ring can also be reduced, typically through catalytic hydrogenation, to yield the corresponding saturated lactam.

| Reducing Agent | Target Functional Group | Expected Product |

|---|---|---|

| LiAlH₄ | Lactam and Acetyl Carbonyls | Ring-opened or reduced pyrrolidine (B122466) derivatives |

| NaBH₄ | Acetyl Carbonyl | 1-(1-hydroxyethyl)-1H-pyrrol-2(5H)-one |

| H₂/Pd, Pt, or Ni | C=C Double Bond | 1-Acetylpyrrolidin-2-one |

Nucleophilic Substitution Reactions at the Ester Carbonyl

The N-acetyl group of this compound possesses an amide linkage that can undergo nucleophilic acyl substitution. A key example of this is transamidation, where the acetyl group is transferred from the pyrrolinone nitrogen to another amine. researchgate.netresearchgate.net This reaction allows for the modification of the N-substituent. The reactivity of the N-acyl lactam towards transamidation is influenced by the ring size and the nature of the acyl group. These reactions can sometimes be achieved under mild, metal-free conditions. researchgate.net

Derivatization Strategies for Pyrrolinone Structures

The this compound scaffold can be readily modified at both the nitrogen atom and the pyrrolinone ring, allowing for the synthesis of a wide array of derivatives.

Modification at the Nitrogen Atom (N-substitution)

Modification at the nitrogen atom primarily involves the substitution of the acetyl group. As discussed, transamidation provides a direct route to replace the acetyl group with other acyl or functionalized groups. researchgate.netfrontiersin.org This allows for the introduction of diverse functionalities to modulate the chemical and biological properties of the molecule. For instance, reaction with various amines can yield a library of N-substituted pyrrolinones.

Functionalization of the Pyrrolinone Ring

The pyrrolinone ring offers multiple sites for functionalization. The α,β-unsaturated system is a key feature that enables conjugate addition reactions. scielo.brwikipedia.orgmasterorganicchemistry.com A variety of nucleophiles, including organocuprates, enolates, and amines, can add to the β-carbon of the double bond. scielo.br This Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Furthermore, the pyrrolinone ring can participate in cycloaddition reactions, providing access to more complex polycyclic structures. nih.gov The reactivity of the double bond also allows for other transformations such as epoxidation and hydroxylation.

| Reaction Type | Reagent/Nucleophile | Site of Functionalization | Product Type |

|---|---|---|---|

| Conjugate Addition | Organocuprates, Enolates, Amines, Thiols | β-carbon of the double bond | Substituted Pyrrolidinones |

| Cycloaddition | Dienes, Dipoles | C=C Double Bond | Fused or Spirocyclic Pyrrolidinones |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | C=C Double Bond | Epoxy-pyrrolidinones |

| Hydroxylation | OsO₄, KMnO₄ | C=C Double Bond | Dihydroxy-pyrrolidinones |

Formation of Fused Heterocyclic Systems Containing the Pyrrolinone Core

The pyrrolinone scaffold, as present in this compound, is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These larger structures are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and natural products. nih.gov The construction of such fused systems often involves leveraging the inherent reactivity of the pyrrolinone ring, particularly through cycloaddition reactions where it can act as either a diene or a dienophile.

One of the primary strategies for forming fused rings is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org Pyrrole (B145914) and its derivatives, however, exhibit a greater degree of aromatic character compared to other five-membered heterocycles like furan, which can limit their reactivity as dienes in cycloaddition reactions. nih.gov Nevertheless, appropriately substituted pyrrolinones can participate in these reactions. For instance, related compounds like 1H-pyrrole-2,3-diones, when fused with other heterocyclic moieties, can act as oxa-dienes in hetero-Diels-Alder reactions with electron-rich dienophiles to create skeletally diverse, polycyclic alkaloid-like structures. researchgate.net

Another powerful method for constructing fused pyrrole systems is the 1,3-dipolar cycloaddition. This reaction involves the in situ generation of heterocyclic ylides which then react with dipolarophiles like ethyl propiolate. This strategy has been successfully employed to synthesize a variety of pyrrolo-fused systems, including pyrrolopyrazines and pyrroloquinolines. nih.gov

The following table summarizes key cycloaddition strategies used to generate fused heterocyclic systems from pyrrole-like precursors.

| Reaction Type | Role of Pyrrolinone/Pyrrole Core | Partner Reactant | Resulting Fused System (Example) |

| Hetero-Diels-Alder Reaction | Oxa-diene | Electron-rich dienophiles (e.g., alkoxyolefins) | Tetracyclic alkaloid-like heterocycles researchgate.net |

| [4+2] Cycloaddition | Diene | Dienophiles (e.g., maleimides) | Bicyclic adducts nih.gov |

| 1,3-Dipolar Cycloaddition | Precursor to N-ylide (dipole) | Dipolarophile (e.g., ethyl propiolate) | Pyrrolopyrazines, Pyrroloquinolines nih.gov |

These methodologies highlight the versatility of the pyrrolinone core in synthetic chemistry, enabling access to a wide array of complex heterocyclic architectures.

Intermolecular and Intramolecular Reaction Pathways for Pyrrolinones

The reactivity of the pyrrolinone ring system can be channeled through various intermolecular and intramolecular pathways to yield a diverse range of chemical structures. These transformations are fundamental to the derivatization of compounds like this compound.

Intermolecular Reactions:

Intermolecular reactions, such as the Diels-Alder cycloaddition, are a cornerstone of pyrrolinone chemistry. wikipedia.org In these reactions, the pyrrole ring can function as the 4π-electron component (the diene). However, due to the aromaticity of the pyrrole ring, these cycloadditions can be challenging and may result in thermodynamically unstable cycloadducts that can undergo retro-Diels-Alder reactions. nih.gov The reactivity can be influenced by substituents on both the pyrrole ring and the reacting dienophile. For instance, pyrroles can participate in inverse electron-demand Diels-Alder reactions with electron-deficient dienes like 1,2,4-triazines, where the pyrrole acts as the 2π-electron component (dienophile). acs.org

Intramolecular Reactions:

Intramolecular reactions offer a powerful strategy for constructing complex molecules from simpler pyrrolinone precursors in a highly efficient manner. These reactions can lead to the formation of new rings and stereocenters with high control.

A notable example is the base-induced tandem intramolecular cyclization. In related systems, sulfur ylides containing a keto-amide functionality have been shown to undergo intramolecular cyclization followed by a 1,3-hydroxy rearrangement to produce 5-hydroxy-1H-pyrrol-2(5H)-ones. nih.govacs.org This one-pot process demonstrates a sequential cyclization and rearrangement pathway without the need for a transition metal catalyst. nih.govacs.org

Another significant intramolecular pathway involves the reaction between a pyrrole ring and a tethered alkyne. Catalytic cascade reactions, often mediated by gold catalysts, can facilitate a cycloisomerization between the alkyne and the pyrrole. This process involves dearomatization of the pyrrole ring and can include subsequent rearrangements, such as a 1,2-acyl migration, to form complex polycyclic structures like 3H-benzo[e]isoindoles. acs.org Crossover experiments have confirmed that such acyl migrations proceed in an intramolecular fashion. acs.org

The table below details examples of these reaction pathways for pyrrolinone and related pyrrole systems.

| Pathway | Reaction Type | Key Features | Product Class |

| Intermolecular | Inverse Electron-Demand Diels-Alder | Pyrrole acts as the dienophile with an electron-poor diene. acs.org | Fused heterocyclic systems |

| Intramolecular | Tandem Cyclization-Rearrangement | Base-induced cyclization of a sulfur ylide followed by a 1,3-hydroxy shift. nih.govacs.org | 5-Hydroxy-1H-pyrrol-2(5H)-ones |

| Intramolecular | Catalytic Cascade Cycloisomerization | Gold-catalyzed reaction between a pyrrole and a tethered alkyne, involving dearomatization and acyl migration. acs.org | Polycyclic aromatic compounds (e.g., 3H-benzo[e]isoindoles) |

These distinct reaction pathways underscore the chemical versatility of the pyrrolinone core, making it a valuable synthon for accessing a wide range of heterocyclic derivatives.

Mechanistic Investigations of Pyrrolinone Formation and Reactivity

Elucidation of Reaction Pathways and Intermediate Species

The formation of pyrrolinone structures, including 1-Acetyl-1H-pyrrol-2(5H)-one, is a subject of significant interest in organic chemistry due to the prevalence of this moiety in bioactive natural products and pharmaceuticals. Understanding the intricate reaction pathways and the transient intermediate species is crucial for the development of efficient synthetic methodologies. This section delves into the mechanistic details of several key reactions that lead to the formation of pyrrolinones and related pyrrole (B145914) structures.

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. In the context of pyrrolinone synthesis, tandem cyclization and rearrangement sequences are particularly powerful.

One notable example involves the FeCl3-catalyzed tandem intramolecular enaminic addition of tertiary enamides to ketones, followed by a 1,3-hydroxy rearrangement, which affords 5-hydroxy-1H-pyrrol-2(5H)-ones in excellent yields. nih.gov This reaction proceeds under very mild conditions, highlighting its synthetic utility. The proposed mechanism, as supported by experimental evidence, involves the initial activation of the ketone by the Lewis acid catalyst, FeCl3, rendering it more susceptible to nucleophilic attack. The enamide nitrogen then adds to the activated carbonyl group in an intramolecular fashion, leading to the formation of a cyclic intermediate. This is followed by a tum.deacs.org-rearrangement of the hydroxyl group to furnish the final 5-hydroxy-1H-pyrrol-2(5H)-one product.

Another intriguing tandem process is the copper-catalyzed three-component reaction involving a primary amine-tethered alkyne, trimethylsilyl (B98337) cyanide (TMSCN), and an alkylation reagent to produce α-cyano pyrrolidines. nih.gov The proposed mechanism for this transformation involves the initial copper-catalyzed cyclization of the amino alkyne to form a cyclic imine intermediate. nih.gov This is a crucial step, and its efficiency can be influenced by factors such as the Thorpe-Ingold effect. The cyclic imine then readily reacts with TMSCN to form an α-amino nitrile. Subsequent alkylation of the pyrrolidine (B122466) nitrogen completes the tandem sequence, yielding the final product. nih.gov

A base-induced tandem intramolecular cyclization of a sulfur ylide with a ketone, followed by a 1,3-hydroxy rearrangement, also provides access to 5-hydroxy-1H-pyrrol-2(5H)-ones. nih.gov The reaction is initiated by the deprotonation of a sulfonium (B1226848) salt to generate a sulfur ylide. This ylide then undergoes a cyclocondensation reaction with a carbonyl group to form an epoxy lactam intermediate. A subsequent base-induced epoxy ring-opening leads to an enamide intermediate, which then undergoes an E1cB elimination to form a cyclic iminium intermediate. Finally, the reaction of this intermediate with water yields the desired 5-hydroxy-1H-pyrrol-2(5H)-one. nih.govacs.org

| Reaction | Key Intermediates | Catalyst/Reagent | Final Product |

| Intramolecular Enaminic Addition/1,3-Hydroxy Rearrangement | Cyclic intermediate, tum.deacs.org-rearranged species | FeCl3 | 5-hydroxy-1H-pyrrol-2(5H)-one |

| Amination/Cyanation/Alkylation | Cyclic imine, α-amino nitrile | CuBr, Sc(OTf)3 | α-CN pyrrolidine |

| Sulfur Ylide Cyclization/1,3-Hydroxy Rearrangement | Sulfur ylide, Epoxy lactam, Enamide, Cyclic iminium | Base | 5-hydroxy-1H-pyrrol-2(5H)-one |

Enamide intermediates play a central and recurring role in a multitude of synthetic routes leading to 5-hydroxy-1H-pyrrol-2(5H)-ones. nih.govresearchgate.net These intermediates are typically generated in situ and undergo facile cyclization to form the pyrrolinone ring. The versatility of enamides stems from their dual nucleophilic and electrophilic character, which allows for a variety of bond-forming strategies.

Several established methods for the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones explicitly proceed through an enamide intermediate. researchgate.net These include:

The condensation of α,β-diketones with acetamides.

The ceric ammonium (B1175870) nitrate (B79036) (CAN) mediated oxidative 5-endo cyclization of enamides. researchgate.net

In the FeCl3-catalyzed reaction of tertiary enamides with ketones, the enamide is the starting material that undergoes intramolecular cyclization. nih.gov Similarly, in the base-induced tandem reaction of sulfur ylides, an enamide intermediate is formed after the epoxy ring opening, which is then poised for the subsequent elimination and cyclization steps. nih.govacs.org The prevalence of enamide intermediates across these diverse synthetic strategies underscores their fundamental importance in the construction of the 5-hydroxy-1H-pyrrol-2(5H)-one scaffold.

| Synthetic Method | Precursors | Enamide Generation | Reference |

| Condensation | α,β-diketones, acetamides | In situ formation | researchgate.net |

| Oxidative Cyclization | Acyclic enamides | Starting material | researchgate.net |

| FeCl3-Catalyzed Tandem Reaction | Tertiary enamides, ketones | Starting material | nih.gov |

| Sulfur Ylide Tandem Reaction | Sulfonium salt, ketone | Formed after epoxy ring opening | nih.govacs.org |

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, and its application to pyrrole substrates provides a direct route to acylated pyrroles, which are valuable precursors for more complex heterocyclic systems. Mechanistic investigations into the Friedel-Crafts acylation of pyrroles have revealed important details about the nature of the electrophilic species and the factors governing regioselectivity.

Electrophilic substitution in pyrrole generally occurs preferentially at the C2-position due to the greater stabilization of the cationic intermediate (the Wheland intermediate) compared to attack at the C3-position. acs.org The mechanism of the Friedel-Crafts benzoylation of N-methylpyrrole has been studied in detail. acs.org The reaction can proceed through two distinct pathways leading to the α (C2) and β (C3) products. The formation of the α-product involves a transition state leading to a Wheland intermediate that is lower in energy than the corresponding intermediate for the β-product. acs.org

Recent studies have also explored the use of confined spaces, such as self-assembled resorcinarene (B1253557) capsules, to catalyze the Friedel-Crafts benzoylation of N-methylpyrrole. acs.orgnih.gov In this system, bridged water molecules within the capsule act as hydrogen-bond donors to polarize the C-Cl bond of the benzoyl chloride, activating it for nucleophilic attack by the pyrrole. acs.orgnih.gov Quantum mechanical calculations suggest that within the capsule, the reaction may proceed through a bimolecular concerted SN2-type mechanism. nih.gov

The electrophilic species in Friedel-Crafts acylation is the acylium ion, which is typically generated from a carboxylic acid derivative in the presence of a strong acid. mdpi.com The stability and reactivity of the acylium ion are critical to the success of the reaction.

| Substrate | Acylating Agent | Catalyst/Conditions | Key Mechanistic Feature |

| N-Methylpyrrole | Benzoyl chloride | Resorcinarene capsule | H-bonding activation of acyl chloride |

| Pyrrole | Acyl halide | Lewis acid | Formation of Wheland intermediate |

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is a rich source of heterocyclic compounds, including pyrroles and pyrrolinones. tum.denih.gov These reactions are responsible for the color and flavor of many cooked foods.

The formation of pyrrole and pyrrolinone structures in the Maillard reaction proceeds through a cascade of intermediates. A key intermediate in the formation of certain colored pyrrolinone compounds from pentoses and primary amino acids is 3-deoxypentos-2-ulose. tum.de The reaction pathways are intricate and can lead to a diverse array of products depending on the specific reactants and reaction conditions.

For instance, heating pentoses with alanine (B10760859) can generate colored nitrogen-containing compounds, including (S)-4-hydroxy-5-methyl-2-[N-(1′-carboxyethyl)pyrrolyl-2-methylidene]-2H-furan-3-one. tum.de In model systems of 2-oxopropanal with amino acids, a novel pyrrole, 2,5-diacetyl-3-methyl-1H-pyrrole, has been identified as a major reaction product. nih.gov The formation of these compounds underscores the importance of α-dicarbonyl compounds as key intermediates in the Maillard reaction. researchgate.net These dicarbonyls can react with amino acids via the Strecker degradation to form α-aminoketones, which can then undergo self-condensation or react with other carbonyl compounds to form a variety of heterocyclic products, including pyrazines and pyrroles. researchgate.net

| Reactants | Key Intermediate | Pyrrole/Pyrrolinone Product Example |

| Pentose, Alanine | 3-deoxypentos-2-ulose | (S)-4-hydroxy-5-methyl-2-[N-(1′-carboxyethyl)pyrrolyl-2-methylidene]-2H-furan-3-one |

| 2-Oxopropanal, Amino acid | α-dicarbonyl compounds | 2,5-diacetyl-3-methyl-1H-pyrrole |

Studies on Stereochemical Outcomes and Diastereoselectivity

The stereochemical control in reactions leading to or involving pyrrolinones is of paramount importance, particularly in the synthesis of chiral natural products and pharmaceuticals. Understanding the factors that govern the stereochemical outcome allows for the rational design of asymmetric syntheses.

Cycloaddition reactions are powerful tools for the construction of cyclic systems with high stereocontrol. In the context of pyrrolinones, cycloaddition reactions can be employed to introduce new stereocenters with a high degree of facial selectivity.

While specific studies on the facial stereoinduction in cycloaddition reactions of this compound were not found in the provided search results, the principles of facial selectivity can be understood from studies on related systems. For example, the π-facial selectivity of Diels-Alder cycloadditions of 5,5-unsymmetrically substituted cyclopentadienes has been investigated computationally. nih.gov These studies have shown that the stereoselectivity is a complex interplay of steric and electronic effects. nih.gov Factors such as the conformation of substituents on the diene and the electronic interactions between the diene and dienophile all play a crucial role in determining which face of the diene reacts. nih.gov

These principles can be extended to cycloaddition reactions involving pyrrolinones. The substituents on the pyrrolinone ring, as well as the nature of the reacting partner, will dictate the preferred trajectory of approach, leading to a specific stereochemical outcome. For instance, in a Diels-Alder reaction where the pyrrolinone acts as the dienophile, the facial selectivity would be influenced by the substituents on the pyrrolinone, which could sterically hinder one face of the double bond or electronically bias the approach of the diene.

Further research into the cycloaddition reactions of specifically substituted pyrrolinones is necessary to fully elucidate the factors governing facial stereoinduction in these systems.

Computational and Theoretical Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. In the context of pyrrolinone formation and reactivity, theoretical approaches provide a molecular-level understanding of the factors governing these transformations. By modeling the structures of reactants, transition states, and products, researchers can predict reaction pathways, activation energies, and the origins of selectivity. This section delves into the specific computational methodologies employed to investigate the mechanistic nuances of reactions involving "this compound" and related systems.

Density Functional Theory (DFT) Calculations for Structure-Reactivity Relationships

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the potential energy surfaces of reactions, allowing for the determination of optimized geometries of stationary points and the energies associated with them. This information is crucial for understanding the relationships between the structure of a molecule and its reactivity.

In the study of pyrrolinone systems, DFT calculations can elucidate how substituents on the pyrrolinone ring and the N-acyl group influence the electronic structure and, consequently, the reactivity of the molecule. For instance, the calculated bond lengths, bond angles, and dihedral angles can reveal the degree of ring strain and the planarity of the amide bond, which in turn affect the accessibility of the molecule to reacting species.

Detailed Research Findings:

DFT studies on N-acylated lactams reveal that the geometry of the amide bond is critical to the molecule's reactivity. The degree of pyramidalization at the nitrogen atom and the distribution of electron density within the carbonyl group are key determinants of the molecule's electrophilic and nucleophilic character. While specific DFT data for "this compound" is not extensively published, calculations on analogous N-acetylated γ-lactams provide valuable insights. The following table presents a representative set of DFT-calculated geometric parameters for an N-acetyl-γ-lactam, which serves as a model for "this compound".

| Parameter | Calculated Value |

|---|---|

| C=O (lactam) bond length | 1.23 Å |

| C-N (lactam) bond length | 1.38 Å |

| N-C (acetyl) bond length | 1.40 Å |

| C=O (acetyl) bond length | 1.22 Å |

| C-N-C bond angle | 120.5° |

| O=C-N bond angle (lactam) | 125.0° |

These calculated values can be correlated with experimental data and used to predict how structural modifications will impact the reactivity of the pyrrolinone ring. For example, a longer C=O bond and a shorter C-N bond would suggest increased resonance delocalization and a less electrophilic carbonyl carbon.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. wikipedia.org This allows for a quantitative assessment of intramolecular charge transfer and hyperconjugative interactions, which are fundamental to understanding chemical reactivity.

In the context of "this compound," NBO analysis can reveal the nature and magnitude of electronic delocalization involving the nitrogen lone pair, the lactam carbonyl, and the acetyl carbonyl. materialsciencejournal.org The stabilization energy (E(2)) associated with donor-acceptor interactions provides a measure of the strength of these interactions. wisc.edu

Detailed Research Findings:

NBO analysis of N-acylated lactams typically reveals significant delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the adjacent carbonyl groups. This n → π* interaction is a key feature of the amide bond and contributes to its planar geometry and rotational barrier. The acetyl group introduces a second carbonyl, creating a competitive environment for the nitrogen lone pair delocalization.

The following interactive table illustrates the key donor-acceptor interactions and their corresponding second-order perturbation theory stabilization energies (E(2)) for a model N-acetyl-γ-lactam system, providing a qualitative understanding of the charge transfer dynamics in "this compound."

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(N) | π(C=O) lactam | 55.8 |

| n(N) | π(C=O) acetyl | 25.3 |

| n(O) lactam | σ(N-C) lactam | 2.5 |

| n(O) acetyl | σ(N-C) acetyl | 3.1 |

The data indicates a stronger delocalization of the nitrogen lone pair towards the lactam carbonyl compared to the acetyl carbonyl, which has implications for the relative reactivity of the two carbonyl groups. Such charge transfer phenomena are crucial in dictating the regioselectivity of nucleophilic and electrophilic attacks on the molecule.

Molecular Modeling and Empirical Models for Enantioselectivity

The synthesis of chiral pyrrolinones often requires control over the stereochemical outcome of the reaction. Molecular modeling and the development of empirical models are vital for understanding and predicting the enantioselectivity of such transformations. whiterose.ac.uk These approaches can range from detailed quantum mechanical calculations of transition states to more simplified empirical models based on steric and electronic parameters.

Computational modeling can be used to investigate the transition state structures of competing reaction pathways leading to different enantiomers. mappingignorance.org By comparing the energies of these transition states, the preferred stereochemical outcome can be predicted. This is particularly valuable in asymmetric catalysis, where the interaction between the substrate, catalyst, and reagents determines the enantiomeric excess of the product. mdpi.comnih.govnih.gov

Detailed Research Findings:

In the context of reactions leading to chiral pyrrolinones, molecular modeling has been employed to rationalize the observed enantioselectivities in various synthetic methods, such as asymmetric cycloadditions and Michael additions. mappingignorance.org For instance, in a catalyst-controlled enantioselective reaction, modeling can reveal the specific non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the catalyst and the substrate's transition state that favor the formation of one enantiomer over the other.

While specific empirical models for the enantioselective formation of "this compound" are not well-documented, the general principles can be illustrated. Empirical models often take the form of a predictive rule or a mathematical equation that correlates the structural features of the reactants and catalyst with the observed enantioselectivity. These models are typically developed by analyzing a dataset of reactions with varying substrates and catalysts and identifying the key descriptors that influence the stereochemical outcome.

For example, a simplified empirical model for predicting the enantioselectivity of a reaction might consider the steric bulk of substituents on the prochiral substrate and the chiral catalyst. A qualitative representation of such a model is presented in the table below.

| Substrate Substituent Size | Catalyst Chiral Pocket Size | Predicted Enantiomeric Excess (e.e.) |

|---|---|---|

| Small | Large | Low |

| Large | Large | High |

| Small | Small | Moderate |

| Large | Small | Low (due to steric clash) |

This table illustrates a hypothetical relationship where a good "fit" between the substrate and the catalyst's chiral environment leads to higher enantioselectivity. More sophisticated models would employ quantitative structure-selectivity relationships (QSSRs) to derive predictive equations. These computational and theoretical approaches are indispensable for the rational design of new catalysts and reaction conditions to achieve high levels of enantioselectivity in the synthesis of complex molecules like "this compound."

Structural Elucidation and Advanced Characterization of 1 Acetyl 1h Pyrrol 2 5h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Signal Assignments

One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information regarding the chemical environment of individual atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of the analogous compound, 1-acetyl-2-pyrrolidone (B1265537), distinct signals are observed for the protons of the pyrrolidone ring and the acetyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons adjacent to electronegative atoms, such as the nitrogen and carbonyl groups, are deshielded and appear at a higher chemical shift (downfield).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1-acetyl-2-pyrrolidone provides information on the different carbon environments. chemicalbook.com Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. chemicalbook.com The chemical shifts of the pyrrolidone ring carbons and the acetyl group carbon provide a complete picture of the carbon skeleton. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for 1-acetyl-2-pyrrolidone

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (CH₃) | 2.48 | 24.2 |

| 2 (C=O, acetyl) | - | 170.9 |

| 3 (CH₂) | 3.81 | 45.7 |

| 4 (CH₂) | 2.06 | 18.2 |

| 5 (CH₂) | 2.61 | 31.4 |

| 6 (C=O, lactam) | - | 174.9 |

Note: Data is for the analogous compound 1-acetyl-2-pyrrolidone and is based on typical chemical shift values and publicly available spectral data. chemicalbook.comguidechem.com

Two-Dimensional NMR (COSY, HSQC, HMBC, DEPT) for Correlation Studies

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For a molecule like 1-acetyl-2-pyrrolidone, COSY would show correlations between the protons on the adjacent methylene (B1212753) groups of the pyrrolidone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This allows for the direct assignment of carbon signals based on the assignment of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to determine the number of protons attached to each carbon atom, distinguishing between CH₃, CH₂, and CH groups. A DEPT-135 experiment, for instance, shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. libretexts.orglibretexts.org

Table 2: Expected 2D NMR Correlations for 1-acetyl-2-pyrrolidone

| Proton (¹H) | COSY Correlations | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H-1 (CH₃) | None | C-1 | C-2 |

| H-3 (CH₂) | H-4 | C-3 | C-2, C-5, C-6 |

| H-4 (CH₂) | H-3, H-5 | C-4 | C-3, C-5, C-6 |

| H-5 (CH₂) | H-4 | C-5 | C-3, C-4, C-6 |

Note: This table represents theoretical correlations for the analogous compound 1-acetyl-2-pyrrolidone.

Deuterium (B1214612) Exchange Studies by NMR

Deuterium (²H) exchange studies are performed to identify labile protons, such as those attached to heteroatoms (e.g., O-H, N-H). nih.gov In this technique, the sample is dissolved in a deuterated solvent like D₂O, and the ¹H NMR spectrum is re-acquired. Protons that are exchangeable with deuterium will be replaced, and their corresponding signals will disappear or decrease in intensity in the ¹H NMR spectrum. nih.govacs.orgacdlabs.comwikipedia.org

For a compound like 1-Acetyl-1H-pyrrol-2(5H)-one, a deuterium exchange study would be instrumental in confirming the presence of any N-H protons, if the acetyl group were not present. However, in the N-acetylated form, there are no readily exchangeable protons. This technique would be more applicable to derivatives with hydroxyl or amino substituents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. The molecular formula of this compound is C₆H₇NO₂.

Table 3: High-Resolution Mass Spectrometry Data

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₆H₇NO₂ | 125.0477 |

Note: This is the calculated exact mass for the target compound, this compound.

An HRMS experiment would be expected to yield a measured mass that is very close to this calculated value, thus confirming the molecular formula.

MALDI-MS for Structural Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. rsc.org For small molecules like this compound, MALDI-MS can be used to determine the molecular weight. nih.govrsc.orgmdpi.comnih.gov The compound would be co-crystallized with a matrix material that absorbs the laser energy, leading to the desorption and ionization of the analyte. The resulting spectrum would show the molecular ion peak, confirming the molecular weight of the compound. While not the most common technique for small molecule analysis, it can be a useful tool, especially for complex mixtures or when dealing with thermally labile compounds.

Isotopic Labeling Experiments and MS Data

Isotopic labeling is a powerful technique used to trace the pathways of atoms through reactions or metabolic processes. wikipedia.org In the context of this compound, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be incorporated into the molecule to facilitate its detection and structural elucidation by mass spectrometry (MS). wikipedia.org

High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the successful incorporation of heavier isotopes. For instance, synthesizing this compound using a ¹³C-labeled acetyl source would result in a predictable mass shift in the molecular ion, which can be readily detected. springernature.comnih.gov This approach is invaluable for distinguishing between dynamically regulated modifications and steady-state compounds in complex biological systems. springernature.comnih.gov

Table 1: Predicted Mass Shifts in this compound (C₆H₇NO₂) upon Isotopic Labeling

| Labeling Reagent | Labeled Position | Expected Molecular Weight ( g/mol ) | Mass Shift (Δm/z) |

| Unlabeled | N/A | 125.13 | 0 |

| [¹³C₂]-Acetyl Chloride | Acetyl Group (2 x ¹³C) | 127.13 | +2 |

| [¹⁵N]-Pyrrolidinone Precursor | Ring Nitrogen (1 x ¹⁵N) | 126.13 | +1 |

| Deuterated Water (D₂O) | Exchangeable Protons | Variable | Variable |

Infrared (IR) and UV-Visible Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The structure of this compound contains several key functional groups expected to produce characteristic absorption bands.

The most prominent features in its IR spectrum would be the carbonyl (C=O) stretching vibrations. As an N-acetylated lactam, it possesses an imide functional group with two carbonyls. In similar cyclic imides like succinimide (B58015), these carbonyls give rise to strong, distinct absorption bands. nist.gov For N-acetylcaprolactam, a related N-acetylated lactam, characteristic C=O bands are observed. nist.gov The presence of α,β-unsaturation adjacent to the ring carbonyl is expected to lower its vibrational frequency due to resonance. Therefore, one would anticipate two strong C=O stretching bands, likely in the range of 1700-1790 cm⁻¹. libretexts.org Studies on other γ-lactams confirm the presence of a strong carbonyl absorption band in the region of 1700-1750 cm⁻¹. researchgate.netimpactfactor.org

Other expected vibrations include the C=C stretching of the unsaturated ring, C-N stretching, and C-H stretching from both the methyl group and the ring. researchgate.net